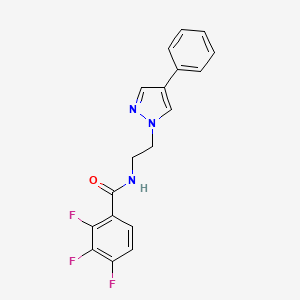

2,3,4-trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2,3,4-trifluoro-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O/c19-15-7-6-14(16(20)17(15)21)18(25)22-8-9-24-11-13(10-23-24)12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYMVAWNZNCPBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C3=C(C(=C(C=C3)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available 2,3,4-trifluorobenzoyl chloride and 4-phenyl-1H-pyrazole.

Step 1: The 2,3,4-trifluorobenzoyl chloride is reacted with an appropriate amine to form the corresponding amide.

Step 2: The amide is then coupled with 2-(4-phenyl-1H-pyrazol-1-yl)ethylamine under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) and at temperatures ranging from room temperature to reflux, depending on the specific step.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, although these are typically less reactive due to the electron-withdrawing nature of the trifluoromethyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Amines derived from the reduction of the benzamide carbonyl group.

Substitution: Substituted derivatives where the trifluoromethyl groups have been replaced by other functional groups.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions, particularly those involving transition metals.

Material Science: Its unique structural features make it a candidate for the development of new materials with specific electronic properties.

Biology and Medicine

Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors involved in inflammatory or oncological pathways.

Biological Probes: It can be used as a probe to study biological processes involving pyrazole-containing compounds.

Industry

Polymer Chemistry: The compound can be incorporated into polymers to impart specific properties such as increased thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism by which 2,3,4-trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions.

Comparison with Similar Compounds

Key Structural and Functional Comparisons:

Fluorination vs. Chlorination/Nitro Groups: The target compound’s 2,3,4-trifluoro substitution enhances metabolic stability and electron-withdrawing effects compared to dichloro (ID 45) or nitro (ID 20) groups in analogs. Fluorine’s small size and high electronegativity may improve target selectivity .

Heterocyclic Side Chains: The 4-phenylpyrazole group in the target compound differs from thienyl (ID 15), isoxazolyl (ID 20), or oxadiazolyl (ID 45) substituents. Pyrazoles are rigid, planar structures that favor π-π stacking interactions in kinase binding pockets, whereas thienyl or isoxazolyl groups may alter solubility or steric bulk . Chromenone () and quinazolinone () cores in other analogs suggest divergent mechanisms, such as topoisomerase inhibition or nucleotide mimicry .

Biological Activity Trends: Compounds with sulfur-containing linkers (e.g., thioether in ID 15, ID 45) exhibit improved membrane permeability compared to non-sulfur analogs. However, the target compound lacks a thioether, which may reduce off-target interactions . The ethylamine linker in the target compound is shared with ID 15 and ID 45, suggesting compatibility with receptor-binding domains requiring flexible spacers .

Biological Activity

2,3,4-trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is a novel compound characterized by a trifluoromethyl group and a pyrazole moiety linked to a benzamide core. This unique structure positions it as a promising candidate in medicinal chemistry, especially for applications targeting various biological pathways.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of 345.3 g/mol. The compound's structure includes:

- A trifluoromethyl group (–CF₃)

- A pyrazole ring connected via an ethyl chain to the benzamide moiety

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.

Antitumor Activity

Studies have shown that pyrazole derivatives can effectively inhibit various cancer cell lines. For instance:

- BRAF(V600E) Inhibition : Pyrazole derivatives have demonstrated significant inhibitory effects on BRAF(V600E), a common mutation in melanoma. A related study found that certain pyrazole compounds had IC50 values as low as 26 µM against this target .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been explored through its ability to inhibit nitric oxide (NO) and TNF-α production in macrophages. This suggests that it may modulate inflammatory responses effectively .

Antibacterial Activity

Recent evaluations indicate that pyrazole-based compounds exhibit strong antibacterial properties against Gram-positive bacteria. The presence of the trifluoromethyl group enhances their potency and reduces toxicity to human cells .

Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to its structural features:

- The trifluoromethyl group is known to increase lipophilicity and metabolic stability.

- The pyrazole moiety is often associated with diverse pharmacological effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(4-Oxo-2-(trifluoromethyl)-4H-chromen-7-yl)benzamide | Chromen core | High cytotoxicity against specific cancer cell lines |

| Benzamide derivatives | Varying substituents on benzene ring | Broad range of biological activities including anti-inflammatory effects |

| Pyrazole-based compounds | Pyrazole ring with different substituents | Role as TRPC inhibitors and NFAT transcription factor regulators |

The distinct combination of the trifluoromethyl group and the pyrazole structure in this compound may offer enhanced biological activity compared to other derivatives.

Case Studies

- Antitumor Efficacy : In vitro studies demonstrated that compounds structurally similar to this compound induced apoptosis in cancer cells with IC50 values around 49.85 μM .

- Anti-inflammatory Mechanism : A study highlighted the compound's ability to inhibit LPS-induced production of inflammatory mediators in macrophages, suggesting its potential as an anti-inflammatory agent .

- Antibacterial Testing : Laboratory tests revealed that derivatives containing the trifluoromethyl group exhibited significant growth inhibition against various bacterial strains while maintaining low toxicity to human cells .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2,3,4-trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide?

- Methodology : A common approach involves coupling a fluorinated benzoyl chloride with a pyrazole-containing ethylamine derivative. For example, refluxing substituted benzaldehydes with triazole derivatives in ethanol/acetic acid under controlled conditions can yield intermediates like 4-phenyl-1H-pyrazole, which can then be functionalized with trifluorobenzamide groups via nucleophilic acyl substitution. Purification typically involves column chromatography or recrystallization .

Q. How should researchers characterize the crystallinity and purity of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (part of the SHELX suite) is critical for structural validation. Thermal stability and purity can be assessed via differential scanning calorimetry (DSC) and high-performance liquid chromatography (HPLC). For fluorinated compounds, NMR is essential to confirm substitution patterns .

Q. What analytical techniques are suitable for confirming the regiochemistry of the trifluorobenzamide moiety?

- Methodology : Combine - HOESY NMR to study spatial proximity between fluorine and hydrogen atoms. Additionally, IR spectroscopy can identify carbonyl stretching frequencies (e.g., 1680–1700 cm for benzamide C=O), while mass spectrometry (HRMS) confirms molecular weight .

Advanced Research Questions

Q. How can structural contradictions between computational models and experimental data (e.g., X-ray crystallography) be resolved?

- Methodology : Perform density functional theory (DFT) optimizations using software like Gaussian or ORCA, comparing bond lengths/angles with SC-XRD data. If discrepancies arise (e.g., in pyrazole ring planarity), consider solvent effects or crystal packing forces. Validate with Hirshfeld surface analysis to quantify intermolecular interactions .

Q. What approaches are recommended for optimizing reaction yields in the presence of competing side reactions (e.g., over-fluorination)?

- Methodology : Use kinetic control by lowering reaction temperatures (e.g., 0–5°C) and employing selective catalysts (e.g., Pd/C for hydrogenation). Monitor intermediates via TLC or in situ FTIR. For fluorinated intermediates, anhydrous conditions and inert atmospheres (N/Ar) minimize hydrolysis .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets (e.g., kinase inhibition)?

- Methodology : Synthesize analogs with variations in the pyrazole ring (e.g., substituent position) and trifluorobenzamide group (e.g., F vs. Cl substitution). Test in vitro against target enzymes using fluorescence polarization assays. Pair with molecular docking (AutoDock Vina) to correlate activity trends with binding affinity .

Q. What strategies address low solubility in aqueous buffers during bioassays?

- Methodology : Introduce hydrophilic groups (e.g., PEG chains) via post-synthetic modification. Alternatively, use co-solvents like DMSO (<1% v/v) or formulate as nanoparticles via solvent evaporation. Validate solubility via dynamic light scattering (DLS) and critical micelle concentration (CMC) measurements .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting bioactivity data across different assay platforms (e.g., cell-free vs. cell-based assays)?

- Methodology : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays). Consider off-target effects by screening against related enzymes (e.g., COX-2 vs. COX-1 for anti-inflammatory activity). Use statistical tools (e.g., Bland-Altman plots) to quantify variability .

Q. What steps mitigate discrepancies in NMR spectra due to dynamic molecular effects (e.g., rotameric equilibria)?

- Methodology : Acquire variable-temperature NMR (e.g., 25°C to −60°C) to slow conformational exchange. For fluorinated compounds, NMR at high field (>400 MHz) enhances resolution. Compare with DFT-predicted chemical shifts using programs like ACD/Labs .

Tables

Table 1 : Key Spectral Data for Structural Validation

Table 2 : Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield | Reference ID |

|---|---|---|---|

| Solvent | Ethanol/Acetic Acid (9:1) | 75–85% | |

| Temperature | 80°C (reflux) | Maximizes rate | |

| Catalyst | None (uncatalyzed) | Avoids byproducts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.